

Introduction: The Strategic Value of Fluorinated Alicyclic Scaffolds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-3,3-Difluoro-cyclopantanemethanol

Cat. No.: B1404973

[Get Quote](#)

(R)-3,3-Difluoro-cyclopantanemethanol, identified by CAS number 1407997-85-6, is a chiral, fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. Its structure combines three strategically important motifs for modern drug design: a stereochemically defined center, a non-planar cyclopentyl core, and a geminal difluoro group.

In the landscape of drug discovery, there is a progressive shift away from flat, aromatic-heavy molecules towards more three-dimensional (3D) structures.^[1] Saturated rings like cyclopentane provide access to this valuable 3D space, which can lead to improved target selectivity and better physicochemical properties.^[1] Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, bioavailability, and binding affinity.^{[2][3]} The gem-difluoro group, in particular, is often employed as a stable, non-hydrolyzable bioisostere for a carbonyl group, effectively blocking a potential site of metabolic oxidation without drastically altering the molecule's steric profile.

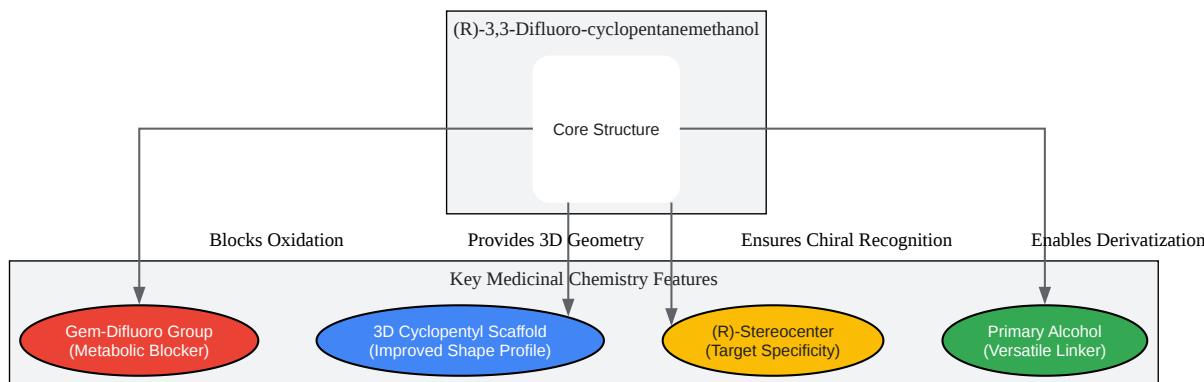
This guide serves as a technical resource for researchers and drug development professionals, providing in-depth information on the properties, synthesis, handling, and strategic application of **(R)-3,3-Difluoro-cyclopantanemethanol**.

Physicochemical Properties and Specifications

The intrinsic properties of **(R)-3,3-Difluoro-cyclopantanemethanol** are foundational to its application. The introduction of the two fluorine atoms significantly influences the electronic

character of the cyclopentyl ring, creating a dipole moment and affecting the acidity of adjacent protons.

Property	Value	Source(s)
CAS Number	1407997-85-6	[4] [5] [6]
IUPAC Name	(R)-(3,3-difluorocyclopentyl)methanol	[4]
Molecular Formula	C ₆ H ₁₀ F ₂ O	[4] [6]
Molecular Weight	136.14 g/mol	[4] [6]
Appearance	Light yellow liquid	[4]
Typical Purity	≥97%	[4]
SMILES	OC[C@@H]1CCC(F)(F)C1	[4]
Storage	Store at room temperature or under inert gas at 2-8°C.	[4] [7]


Strategic Importance in Medicinal Chemistry

The utility of **(R)-3,3-Difluoro-cyclopentanemethanol** stems from the synergistic combination of its structural features. Each component offers a distinct advantage in the design of novel therapeutic agents.

- **Gem-Difluoro Group:** This motif serves as a powerful metabolic shield. The C-F bond is exceptionally strong, making the 3-position of the ring resistant to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes. This can significantly enhance the pharmacokinetic profile of a drug candidate.[\[2\]](#)
- **Cyclopentyl Scaffold:** As a saturated carbocycle, it imparts a distinct three-dimensional geometry, unlike flat aromatic rings. This 3D character is often crucial for fitting into complex protein binding pockets and can reduce attrition rates during drug development.[\[1\]](#)
- **(R)-Chirality:** The defined stereocenter allows for precise, stereoselective interactions with chiral biological targets such as enzymes and receptors. This is critical for optimizing potency

and reducing off-target effects.

- Primary Alcohol Handle: The hydroxymethyl group provides a versatile point for chemical modification and further elaboration, allowing for the straightforward connection of this building block to other parts of a target molecule via esterification, etherification, or conversion to other functional groups.

[Click to download full resolution via product page](#)

Key structural features and their roles in drug design.

Synthesis and Characterization Workflow

While a specific, scalable synthesis for CAS 1407997-85-6 is proprietary to its manufacturers, a plausible and robust synthetic strategy can be devised based on established chemical transformations.^{[8][9]} The following protocol is a representative example grounded in common laboratory practice.

Proposed Synthetic Protocol

This proposed synthesis starts from a commercially available chiral precursor, (R)-cyclopent-2-en-1-ol.

Step 1: Protection of the Alcohol

- Reaction: Protection of the secondary alcohol of (R)-cyclopent-2-en-1-ol as a silyl ether (e.g., TBDMS ether) to prevent interference in subsequent steps.
- Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).
- Rationale (Expertise): TBDMS is chosen for its stability under the conditions of the subsequent hydroboration/oxidation and fluorination steps, yet it can be readily removed at the end of the synthesis under mild acidic conditions.

Step 2: Hydroboration-Oxidation

- Reaction: Anti-Markovnikov hydroxylation of the alkene to install a hydroxyl group at the 3-position.
- Reagents: 1) Borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$), 2) Sodium hydroxide (NaOH), Hydrogen peroxide (H_2O_2).
- Rationale (Trustworthiness): This two-step, one-pot procedure is a highly reliable and diastereoselective method for converting alkenes to alcohols, ensuring the correct positioning of the oxygen for the subsequent oxidation to a ketone.

Step 3: Oxidation to Ketone

- Reaction: Oxidation of the newly formed secondary alcohol to a ketone.
- Reagents: Dess-Martin periodinane (DMP) or Swern oxidation reagents.
- Rationale (Expertise): DMP is a mild and efficient oxidizing agent that minimizes the risk of side reactions. It is preferred for its operational simplicity compared to a Swern oxidation, which requires cryogenic temperatures.

Step 4: Geminal Deoxofluorination

- Reaction: Conversion of the ketone at the 3-position to the target 3,3-difluoro group.
- Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
- Rationale (Trustworthiness): DAST is a standard reagent for the deoxofluorination of ketones.^{[8][9]} The reaction must be performed in an anhydrous environment and with caution, as DAST can be hazardous. This is the key step for installing the difluoro moiety.

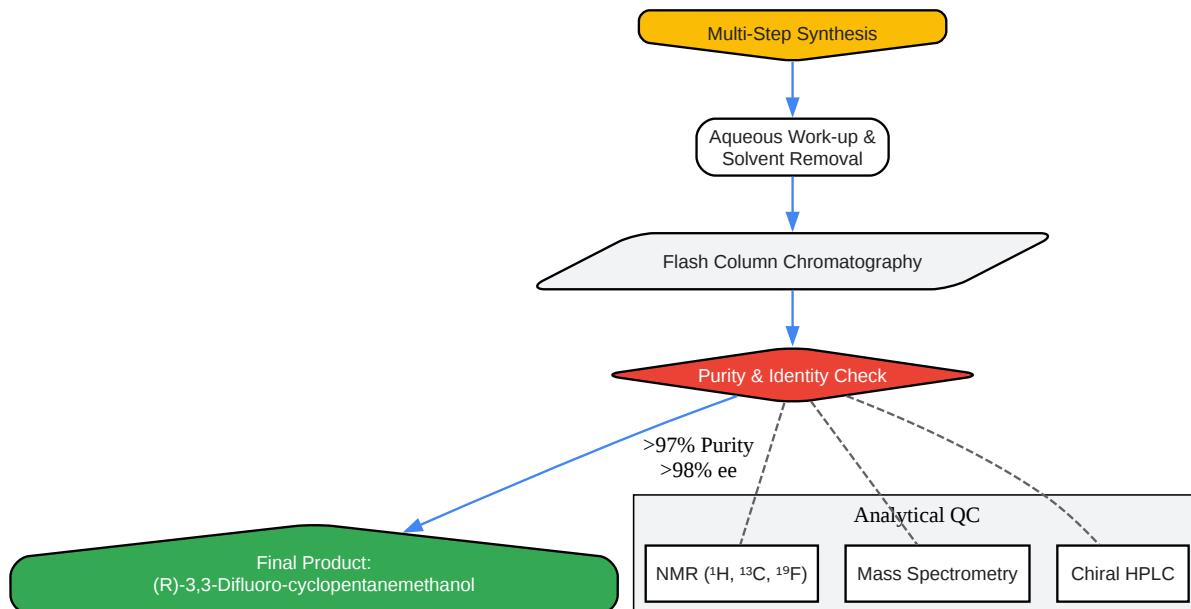
Step 5: Deprotection and Functional Group Transformation

- Reaction: Removal of the silyl protecting group and conversion of the resulting alcohol to a leaving group (e.g., tosylate).
- Reagents: 1) Tetrabutylammonium fluoride (TBAF) or HF-Pyridine, 2) p-Toluenesulfonyl chloride (TsCl), Pyridine.
- Rationale (Expertise): This sequence converts the protected alcohol into a reactive intermediate suitable for displacement to introduce the final hydroxymethyl carbon.

Step 6: Nucleophilic Displacement and Reduction

- Reaction: Displacement of the tosylate with cyanide, followed by reduction of the resulting nitrile and ester (if starting from a carboxylate precursor) to the primary alcohol.
- Reagents: 1) Sodium cyanide (NaCN), 2) Lithium aluminum hydride (LiAlH₄).
- Rationale (Trustworthiness): This two-step sequence is a classic method for extending a carbon chain by one and converting it to an amine or, with a reducing agent like LiAlH₄ on an intermediate ester, to the primary alcohol. An alternative route could involve the reduction of a corresponding carboxylic acid or ester at the 1-position.^{[8][9]}

Purification and Quality Control Workflow


Ensuring the purity and identity of the final product is paramount. A multi-step validation process is required.

1. Crude Purification:

- Method: Flash column chromatography on silica gel.
- Eluent System: A gradient of ethyl acetate in hexanes is typically effective for separating the polar product from non-polar starting materials and byproducts.
- Rationale: This is the standard method for purifying moderately polar organic compounds, providing good resolution and scalability.

2. Analytical Characterization:

- ^1H and ^{19}F NMR Spectroscopy: To confirm the structure. The ^1H NMR should show the characteristic multiplet for the CH_2OH group, while the ^{19}F NMR will confirm the presence of the CF_2 group.
- Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight (136.14 g/mol) and fragmentation pattern.
- Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (e.g., >98% ee). This is a self-validating step critical for a chiral building block. A suitable chiral column (e.g., Chiraldak® series) must be used.

[Click to download full resolution via product page](#)

General workflow for synthesis, purification, and QC.

Safety, Handling, and Storage

Proper handling of **(R)-3,3-Difluoro-cyclopentanemethanol** is essential. While a specific safety data sheet (SDS) should always be consulted, the following information is based on data for structurally related compounds and supplier information.[\[4\]](#)[\[10\]](#)[\[11\]](#)

Hazard Category	Description	GHS Pictogram
Physical Hazard	Flammable liquid and vapour.	GHS02 (Flame)
Health Hazard	Harmful if swallowed or in contact with skin. Causes serious eye irritation/damage.	GHS07 (Exclamation Mark)

Handling Procedures:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.
- Keep away from heat, sparks, open flames, and other ignition sources.[\[10\]](#)[\[11\]](#)
- Ground and bond containers when transferring material to prevent static discharge.
- Avoid breathing vapors or mist.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[11\]](#)
- For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[\[7\]](#)
- Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.[\[10\]](#)

Conclusion

(R)-3,3-Difluoro-cyclopentanemethanol is more than just a chemical reagent; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique combination of a 3D alicyclic core, a metabolically robust gem-difluoro group, and a synthetically versatile alcohol handle makes it an invaluable tool for medicinal chemists. By providing a pre-built, chirally pure scaffold with desirable physicochemical

properties, it enables the rapid exploration of novel chemical space and accelerates the development of safer and more effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]
- 4. (R)-3,3-Difluoro-cyclopentanemethanol 97% | CAS: 1407997-85-6 | AChemBlock [achemblock.com]
- 5. 1407997-85-6 / (R)-3,3-Difluoro-cyclopentaneMethanol | BTCpharm 华祥医药 [btcpharm.com]
- 6. 1407997-85-6 | CAS DataBase [chemicalbook.com]
- 7. 3,3-Difluoro-cyclopentaneMethanol Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Fluorinated Alicyclic Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1404973#r-3-3-difluoro-cyclopentanemethanol-cas-number-1407997-85-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com